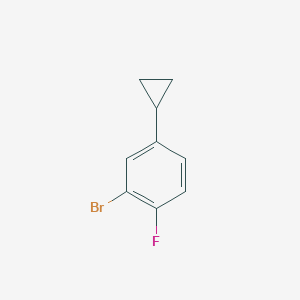
6-Fluoro-3-cyclopropylbromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-cyclopropylbromobenzene consists of a bromobenzene core with a fluorine atom at the 6th position and a cyclopropyl group at the 3rd position . The exact structural details, including bond lengths and angles, would require advanced computational chemistry techniques or experimental methods like X-ray crystallography .
Aplicaciones Científicas De Investigación
Fluorinated Compounds as Building Blocks
Fluorinated compounds, including those similar to 6-Fluoro-3-cyclopropylbromobenzene, are highly valued in pharmaceutical and agricultural research due to their unique reactivity and the ability to introduce unprecedented substituent patterns into molecules. For instance, the Diels-Alder reaction between suitably adorned arynes and designed furans can create naphthalene derivatives with novel substituent patterns. These derivatives qualify as essential building blocks for further development in medicinal chemistry and agrichemistry (Masson & Schlosser, 2005).
Enhancing Molecular Interactions
Research on fluorinated benzenes has also delved into understanding their molecular interactions, particularly in forming complexes that influence molecular ordering. For example, studies have investigated the statistical analysis of molecular ordering of smectogenic compounds, revealing the impact of fluorination on translatory and orientational motions (Ojha & Pisipati, 2003). Such insights are critical in designing materials with specific optical or electronic properties.
Role in Synthesis and Catalysis
The catalytic roles of fluorinated compounds in facilitating chemical reactions have been a significant area of research. For example, manganese-catalyzed alkyl fluorination by fluoride ion, in conjunction with oxidation, has shown potential in the selective fluorination of aliphatic C-H bonds. This process represents a more efficient pathway for introducing fluorine atoms into hydrocarbons, highlighting the utility of fluorinated catalysts in organic synthesis (Liu et al., 2012).
Advanced Materials and Luminescence
In materials science, fluorinated compounds have been investigated for their luminescence properties. The enhancement of fluorescence in specific fluorinated systems offers potential applications in sensory devices and imaging technologies. For instance, a study found a new fluorescence enhancement system involving La-Tb-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, which could have applications in rare earth element detection and analysis (Si et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-bromo-4-cyclopropyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKPISEORGJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

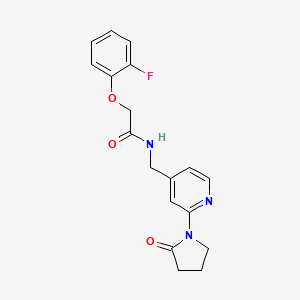
![3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2587392.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587393.png)
![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)
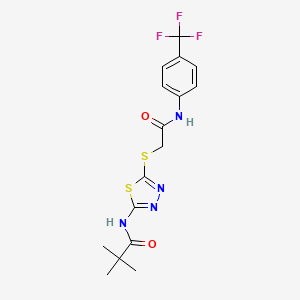
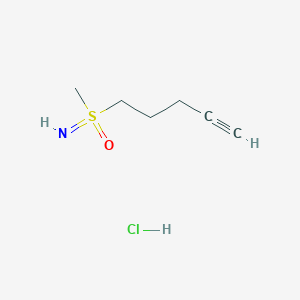
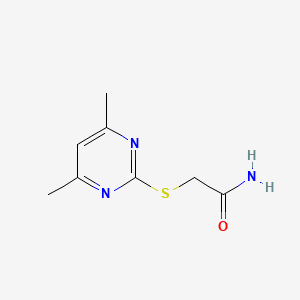

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)


